N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine
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Overview
Description
N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine is an organic compound known for its application in organic light-emitting diodes (OLEDs). This compound is characterized by its unique structure, which includes naphthalene and phenyl groups attached to a benzene-1,4-diamine core. It is widely studied for its electronic properties and its role as a hole-transport material in OLEDs.
Scientific Research Applications
N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules, though its primary applications are in materials science.
Medicine: Limited direct applications, but its derivatives may be explored for pharmaceutical uses.
Safety and Hazards
The safety data sheet for a similar compound “β- NPP , N, N’-di(naphthalen-2-yl)-N,N’-diphenylbenzene-1” provides information on first aid measures, firefighting measures, and accidental release measures . Another similar compound “N,N’-DI(2-NAPHTHYL-N,N’-DIPHENYL)-1,1” also has a safety data sheet available .
Mechanism of Action
Target of Action
The primary target of N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine, also known as N,N’-Di(2-naphthyl)-N,N’-diphenyl-1,4-phenylenediamine, is in the field of optoelectronics . It is used as a blue fluorescent emissive material in organic light-emitting diodes (OLEDs) .
Mode of Action
This compound interacts with its targets by emitting blue fluorescence when excited . This is due to the presence of diverse aromatic groups at the C-2 position of the molecule . The fluorescence emission is a result of the energy transitions within the molecule .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it is primarily used in optoelectronic applications . Its fluorescence emission properties play a crucial role in the functioning of oled devices .
Pharmacokinetics
It has a melting point of 174 °c, a boiling point of 471 °c, and a density of 09788 (rough estimate) . These properties can influence its behavior in different environments and conditions.
Result of Action
The result of the compound’s action is the emission of blue fluorescence, which is utilized in the creation of efficient OLED devices . For instance, a device based on this compound exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine typically involves the reaction of naphthylamine and diphenylamine with benzene-1,4-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium, and solvents like toluene or dimethylformamide (DMF) are used to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Comparison with Similar Compounds
- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine (NPB)
- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine (α-NPD)
- N,N’-Bis(naphthalen-2-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine (β-NPB)
Comparison: N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine is unique due to its specific substitution pattern, which influences its electronic properties and stability. Compared to similar compounds, it offers a balance of high thermal stability and efficient hole-transport capabilities, making it a preferred choice in certain OLED applications .
Properties
IUPAC Name |
1-N,4-N-dinaphthalen-2-yl-1-N,4-N-diphenylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2/c1-3-15-33(16-4-1)39(37-21-19-29-11-7-9-13-31(29)27-37)35-23-25-36(26-24-35)40(34-17-5-2-6-18-34)38-22-20-30-12-8-10-14-32(30)28-38/h1-28H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDYERLGSGAPKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the properties of the polyamides synthesized using N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine and how do their structures influence these properties?
A: The synthesized polyamides are amorphous and demonstrate good solubility in various organic solvents, making them suitable for solution-casting into flexible and strong films. [] This solubility is attributed to the bulky, non-planar structure imparted by the N,N'-di-2-naphthyl-N,N'-diphenyl-1,4-phenylenediamine segment. [] These polymers exhibit moderately high thermal stability, with glass transition temperatures ranging from 247-289 °C. [] Interestingly, the polyamide synthesized with 1,4-cyclohexanedicarboxylic acid shows stronger fluorescence emission compared to those synthesized with aromatic dicarboxylic acids. This particular polyamide also exhibits a notable solvent effect on its fluorescence profile. []
Q2: How do the polyimides derived from N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine perform in terms of thermal stability and electrochemical behavior?
A: The polyimides synthesized using N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine display high thermal stability, with glass-transition temperatures between 288-329 °C and resistance to significant decomposition below 500 °C. [] This enhanced thermal stability is attributed to the rigid imide groups and bulky aromatic structure within the polymer backbone. [] Electrochemically, these polyimides exhibit well-defined and reversible redox couples during both p- and n-doping processes, demonstrating their potential for applications requiring multi-electrochromic behavior. []
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